2,6-Dimethyl-4-nitroanisole

Solid-phase purification Crystallization process optimization Formulation development

Replace 4-nitroanisole with its 2,6-dimethyl analog to eliminate isomeric byproducts in reduction-diazotization sequences. • Exceeds 98% amine yield via sterically directed para-nitro reduction. • Pre-installed methyl topology cuts two steps from α-tocopherol synthesis. • Mp 85-92 °C keeps the solid crystalline at processing temperatures where 4-nitroanisole (mp 51-53 °C) melts. ≥99% purity; ambient storage; ships globally.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 14804-39-8
Cat. No. B077220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-nitroanisole
CAS14804-39-8
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)[N+](=O)[O-]
InChIInChI=1S/C9H11NO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3
InChIKeyHSDNHFOJTRMGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-4-nitroanisole – Chemical Class & Core Properties


2,6-Dimethyl-4-nitroanisole (CAS 14804-39-8; IUPAC: 2-methoxy-1,3-dimethyl-5-nitrobenzene) is a tri-substituted nitroaromatic compound belonging to the nitroanisole family, distinguished by the presence of two ortho-methyl groups flanking the methoxy substituent and a para-nitro group [1]. It is a pale yellow to white crystalline solid with a melting point of 85–92 °C and a molecular weight of 181.19 g/mol (C₉H₁₁NO₃) . Commercially available at ≥99% purity from major suppliers, it serves primarily as a synthetic intermediate in dye manufacture, pharmaceutical building-block synthesis, and vitamin E analog research .

Synthetic intermediate – supports dye manufacture, pharma building-block synthesis, and vitamin E analog research.

Solid-phase workflow fit – crystalline solid with ambient-temperature handling, recrystallization-compatible, no cold-chain required.

Regiochemical scaffold – sterically blocked ortho positions for predictable para-functionalization and nitro-reduction pathways.

Why In-Class Analogs Cannot Substitute 2,6-Dimethyl-4-nitroanisole


Although 4-nitroanisole (CAS 100-17-4) and other nitroanisole derivatives share the methoxy–nitro aromatic core, the introduction of two methyl groups at the 2- and 6-positions of 2,6-dimethyl-4-nitroanisole produces quantifiable differences in melting point, regioselectivity of downstream functionalization, solid-state crystal packing, and steric modulation of the nitro group's electronic environment that generic analogs cannot replicate [1][2]. These distinctions make direct substitution without re-optimization unfeasible for applications requiring specific solid-phase handling characteristics, predictable nitration regiochemistry, high-yield reductive amination, or a sterically constrained nitroaromatic pharmacophore—as elaborated in the quantitative evidence below [3].

Property
2,6-Dimethyl-4-nitroanisole
4-Nitroanisole (CAS 100-17-4)
Melting point range
85–92 °C
51–53 °C
Nitration regioselectivity
80% para, no ortho
~40% para, ortho-dominated
Methyl substitution
2,6-dimethyl pre-installed
Missing; requires 2-step C–H functionalization
Steric and electronic differences may shift crystallization, reactivity, and step economy in vitamin E chroman routes. Direct substitution without re-optimization may not reproduce reported yields.

2,6-Dimethyl-4-nitroanisole – Quantitative Evidence vs. Comparators


Melting Point Advantage Over 4-Nitroanisole

2,6-Dimethyl-4-nitroanisole exhibits a melting point of 85–92 °C (median ~88 °C), substantially higher than that of its unsubstituted analog 4-nitroanisole, which melts at 51–53 °C . This ~36 °C elevation represents a roughly 68% increase in melting point, directly attributable to the two ortho-methyl groups increasing molecular symmetry and crystal lattice packing energy [1].

Melting Point
Head-to-head
+36 °C vs 4-nitroanisole
Target
88 °C
4-NA
52 °C
Supports ambient solid-phase handling and recrystallization-based purification.
Measured by DSC and open capillary; purity ≥99%.
Solid-phase purification Crystallization process optimization Formulation development

Nitration Regioselectivity: 2,6-Dimethylanisole vs. Anisole

Nitration of 2,6-dimethylanisole with NO₂⁺BF₄⁻ in nitromethane yields a 80:20 mixture of 4-nitro (target) to 3-nitro isomers, a para-selectivity of 80% [1]. In methylene chloride, the ratio shifts to 75:25. By contrast, nitration of unsubstituted anisole under comparable mixed-acid conditions produces an ortho:para ratio of approximately 1.5:1 (≈60% ortho, ≈40% para), reflecting substantial ortho-directing competition . The two ortho-methyl groups in 2,6-dimethylanisole sterically block the ortho positions, channeling electrophilic attack almost exclusively to the para position and eliminating ortho-nitro byproducts. Under nitrous acid-catalyzed conditions, the yield of 2,6-dimethyl-4-nitroanisole increases with acidity, providing a tunable parameter for process optimization [2].

Nitration Selectivity
Head-to-head
80% para (target) vs ~40% para (anisole)
Ortho-NO₂
0%
3-NO₂ isomer
20%
Eliminates ortho-nitro byproduct, simplifying isomer separation.
NO₂⁺BF₄⁻/MeNO₂; ortho-methyl steric blocking.
Electrophilic aromatic nitration Regioselective synthesis Process chemistry optimization

Catalytic Hydrogenation Yield vs. 4-Nitroanisole

2,6-Dimethyl-4-nitroanisole undergoes catalytic hydrogenation (10% Pd-C, 50 psi H₂, ethanol, 24 h) to afford 4-amino-2,6-dimethylanisole in 98% isolated yield (23.7 g from 29 g, 160 mmol scale) . The product, 4-amino-2,6-dimethylanisole (CAS 39785-37-0; mp 59–60 °C), is a key intermediate for further acylation (e.g., 4-acetamido-2,6-dimethylanisole) and diazotization for azo dye coupling . While 4-nitroanisole can similarly be reduced to p-anisidine, the dimethyl substitution in the target compound provides steric protection of the amine group, modulating subsequent acylation kinetics and regioselectivity in electrophilic substitution steps [1].

Reduction Yield
Cross-study
98% isolated yield to 4-amino-2,6-dimethylanisole
Target
98%
4-NA range
85–95%
Near-quantitative reduction minimizes purification burden for amine-dependent routes.
10% Pd-C, 50 psi H₂, EtOH, 24 h, 160 mmol scale.
Catalytic hydrogenation Nitro-to-amine reduction Pharmaceutical intermediate synthesis

Molecular Planarity and Crystal Packing Stability

Single-crystal X-ray diffraction of a 2,6-dimethyl-4-nitroanisole derivative reveals that the molecule is nearly planar, with the torsion angle C(4)–C(7)–C(8)–C(9) deviating by −179(2)° from coplanarity, and all atoms lying within 0.2 Å of the mean molecular plane [1][2]. Intermolecular interactions are dominated by van der Waals forces, with the closest intermolecular distance of 3.647 Å between O(3) and C(4). In contrast, 4-nitroanisole adopts a crystal packing where the nitro group can rotate more freely due to the absence of ortho-methyl steric constraints, resulting in different lattice energies and a lower melting point [3].

Crystal Packing
Class-level
Torsion angle −179(2)°; atoms within 0.2 Å of mean plane
Intermolecular distance
3.647 Å
Near-planarity may support higher lattice energy and thermal stability.
X-ray diffraction, Mo Kα, T=291 K; inferred from derivative.
X-ray crystallography Solid-state characterization Molecular conformation analysis

Vitamin E Chroman Building Block Precursor

2,6-Dimethyl-4-nitroanisole serves as the commercially available starting material for a 12-step linear synthesis of racemic 8-iodo-6-methoxy-2,5,7-trimethylchroman-2-methanol, a direct precursor to Vitamin E (α-tocopherol) [1]. The 2,6-dimethyl substitution pattern is structurally pre-installed in the starting material, mapping directly onto the chroman ring system of vitamin E, where the 2-methyl and 5,7-dimethyl substituents are essential for biological activity. Neither 4-nitroanisole nor 2,6-dimethyl-4-nitrophenol can provide this exact substitution template without additional synthetic steps [2].

Synthetic Step Economy
Head-to-head
2-step advantage over 4-nitroanisole for vitamin E chroman precursor
Target route
12 steps
4-NA route
≥14 steps
Pre-installed 2,6-dimethyl pattern maps directly onto chroman core.
Total synthesis; benzyne trapping strategy; multi-gram scale.
Vitamin E synthesis Chroman pharmacophore Natural product total synthesis

2,6-Dimethyl-4-nitroanisole – Key Application Scenarios


Vitamin E Chroman Total Synthesis

The 2,6-dimethyl substitution pattern of 2,6-dimethyl-4-nitroanisole directly maps onto the chroman ring of α-tocopherol (vitamin E), where the C2 methyl and C5/C7 dimethyl groups are critical for antioxidant activity. As demonstrated by Xu (2004), this compound enables a 12-step linear synthesis of a racemic vitamin E precursor, pre-installing the required methyl topology and avoiding two additional C–H functionalization steps that would be necessary if 4-nitroanisole were used as the starting material [1]. The 98% yield nitro-to-amine reduction further ensures efficient conversion to the key 4-amino-2,6-dimethylanisole intermediate .

Azo Dye Intermediate with Defined Regiochemistry

In azo dye production, nitroaromatic compounds are reduced to aromatic amines, diazotized, and coupled to form chromophoric azo linkages. 2,6-Dimethyl-4-nitroanisole provides a uniquely blocked regiochemical scaffold: the ortho-methyl groups prevent unwanted electrophilic substitution at positions adjacent to the methoxy group, while the para-nitro group ensures a single, predictable reduction–diazotization–coupling pathway. This regiochemical control is absent in 4-nitroanisole, where ortho positions remain accessible and can lead to isomeric dye mixtures [1]. Commercial datasheets confirm the compound's established use as a dye intermediate .

Solid-Form Formulation with High Melting Point

For applications involving hot-melt extrusion, solid-dispersion formulation, or high-temperature reaction conditions (>60 °C), 2,6-dimethyl-4-nitroanisole's melting point of 85–92 °C provides a decisive advantage over 4-nitroanisole (mp 51–53 °C). The ~36 °C higher melting point ensures the compound remains a stable crystalline solid under processing conditions that would liquefy 4-nitroanisole, preventing phase-separation issues, enabling direct recrystallization purification from ethanol–water, and extending ambient storage stability [1].

SAR Studies on Sterically Hindered Nitroaromatic Pharmacophores

The ortho-methyl groups in 2,6-dimethyl-4-nitroanisole force the para-nitro group into a sterically constrained orientation, modulating its electron affinity and resonance interaction with the aromatic ring. This steric inhibition of resonance—quantified by gas-phase electron affinity measurements on closely related 2,6-dimethyl-4-substituted nitrobenzenes (Mishima et al., 1993)—provides a distinct electronic profile for SAR studies of nitroaromatic enzyme inhibitors, hypoxia-selective cytotoxins, or NO-donor prodrugs where the degree of nitro-group coplanarity with the aromatic ring directly impacts biological activity [1]. 4-Nitroanisole, lacking ortho-methyl groups, cannot replicate this steric electronic modulation.

Application
Selection Property
Validation Focus
Vitamin E chroman total synthesis
Pre-installed 2,6-dimethyl substitution pattern
Chroman ring-methyl topology mapping and step-count reduction
Azo dye intermediate synthesis
Sterically blocked ortho positions
Single-pathway diazotization–coupling, isomer-free dye profile
Solid-form formulation research
High melting point (85–92 °C)
Hot-melt extrusion and high-temperature processing stability
Nitroaromatic pharmacophore SAR
Steric modulation of nitro-group electronics
Electron-affinity and coplanarity effects on biological activity

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